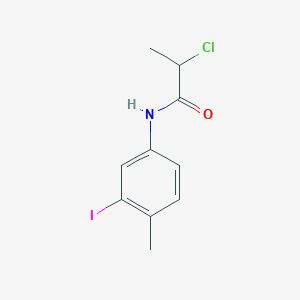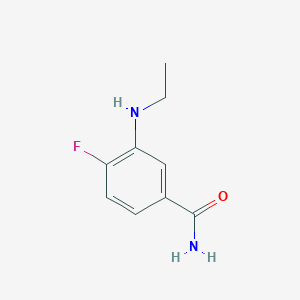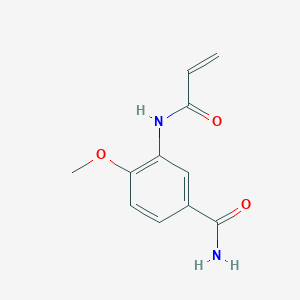![molecular formula C11H12BrNO B7863449 N-[1-(3-Bromo-phenyl)-ethyl]-acrylamide](/img/structure/B7863449.png)
N-[1-(3-Bromo-phenyl)-ethyl]-acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-Bromo-phenyl)-ethyl]-acrylamide is a chemical compound characterized by its bromo-substituted phenyl group attached to an ethyl group, which in turn is connected to an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(3-Bromo-phenyl)-ethyl]-acrylamide typically involves the following steps:
Bromination of Benzene: The initial step involves the bromination of benzene to produce 3-bromobenzene.
Friedel-Crafts Alkylation: The 3-bromobenzene undergoes Friedel-Crafts alkylation with ethyl chloride in the presence of an aluminum chloride catalyst to form 1-(3-bromophenyl)ethylbenzene.
Acrylamide Formation: The resulting compound is then reacted with acryloyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.
Chemical Reactions Analysis
Types of Reactions: N-[1-(3-Bromo-phenyl)-ethyl]-acrylamide can undergo various chemical reactions, including:
Oxidation: The bromo-substituted phenyl group can be oxidized to form a corresponding phenolic compound.
Reduction: The acrylamide group can be reduced to form an amine.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-Bromophenol
Reduction: N-[1-(3-Bromo-phenyl)-ethyl]-amine
Substitution: Various substituted phenyl compounds depending on the nucleophile used.
Scientific Research Applications
N-[1-(3-Bromo-phenyl)-ethyl]-acrylamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biological assays.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which N-[1-(3-Bromo-phenyl)-ethyl]-acrylamide exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
N-[1-(4-Bromo-phenyl)-ethyl]-acrylamide: Similar structure but with the bromo group at the para position.
N-[1-(3-Chloro-phenyl)-ethyl]-acrylamide: Similar structure but with a chlorine atom instead of bromine.
N-[1-(3-Bromo-phenyl)-propyl]-acrylamide: Similar structure but with a propyl group instead of ethyl.
Uniqueness: N-[1-(3-Bromo-phenyl)-ethyl]-acrylamide is unique due to the specific positioning of the bromo group on the phenyl ring, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-[1-(3-bromophenyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-3-11(14)13-8(2)9-5-4-6-10(12)7-9/h3-8H,1H2,2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUENMFMMOOFBDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

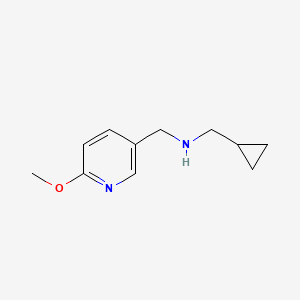
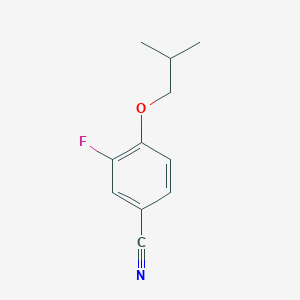
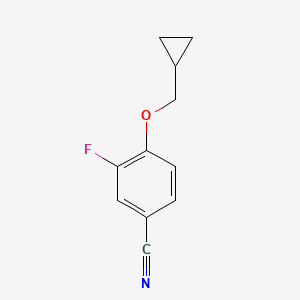
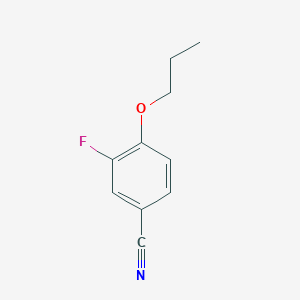
![(Cyclopropylmethyl)[(2,3-difluorophenyl)methyl]amine](/img/structure/B7863420.png)
![N-[(2,3-difluorophenyl)methyl]oxan-4-amine](/img/structure/B7863424.png)

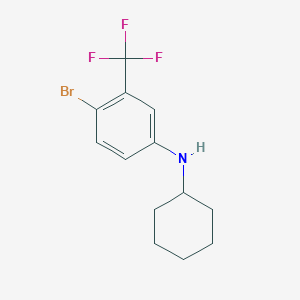
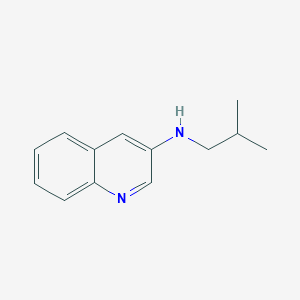
![N-[3-(difluoromethoxy)phenyl]oxan-4-amine](/img/structure/B7863452.png)
